

# Tofacitinib-13C3: A Technical Guide to its Certificate of Analysis and Purity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tofacitinib-13C3*

Cat. No.: *B12415175*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis (CoA) and purity assessment of **Tofacitinib-13C3**, a stable isotope-labeled internal standard crucial for the accurate quantification of the Janus kinase (JAK) inhibitor, Tofacitinib. This document outlines the typical quality specifications, detailed analytical methodologies, and the biological pathway in which Tofacitinib is a key modulator.

## Certificate of Analysis: Key Quantitative Data

A Certificate of Analysis for **Tofacitinib-13C3** provides critical data on its identity, purity, and isotopic enrichment. While specific values may vary between batches and suppliers, the following tables summarize typical quantitative data found on a CoA.

Table 1: General Specifications

| Parameter         | Specification                                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile-1,2,3- <sup>13</sup> C <sub>3</sub> |
| Molecular Formula | C <sub>13</sub> <sup>13</sup> C <sub>3</sub> H <sub>20</sub> N <sub>6</sub> O                                                               |
| Molecular Weight  | Approximately 315.38 g/mol                                                                                                                  |
| CAS Number        | Not consistently available for the labeled compound                                                                                         |
| Appearance        | White to off-white solid                                                                                                                    |
| Solubility        | Soluble in DMSO, Methanol                                                                                                                   |

Table 2: Purity and Isotopic Enrichment

| Analysis                           | Method            | Typical Specification               |
|------------------------------------|-------------------|-------------------------------------|
| Chemical Purity                    | HPLC/UPLC         | ≥98%                                |
| Isotopic Purity ( <sup>13</sup> C) | Mass Spectrometry | ≥99 atom % <sup>13</sup> C          |
| Isotopic Enrichment                | Mass Spectrometry | Consistent with expected mass shift |

## Experimental Protocols for Purity and Identity Confirmation

The determination of purity and confirmation of identity for **Tofacitinib-13C3** involves a combination of chromatographic and spectrometric techniques.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

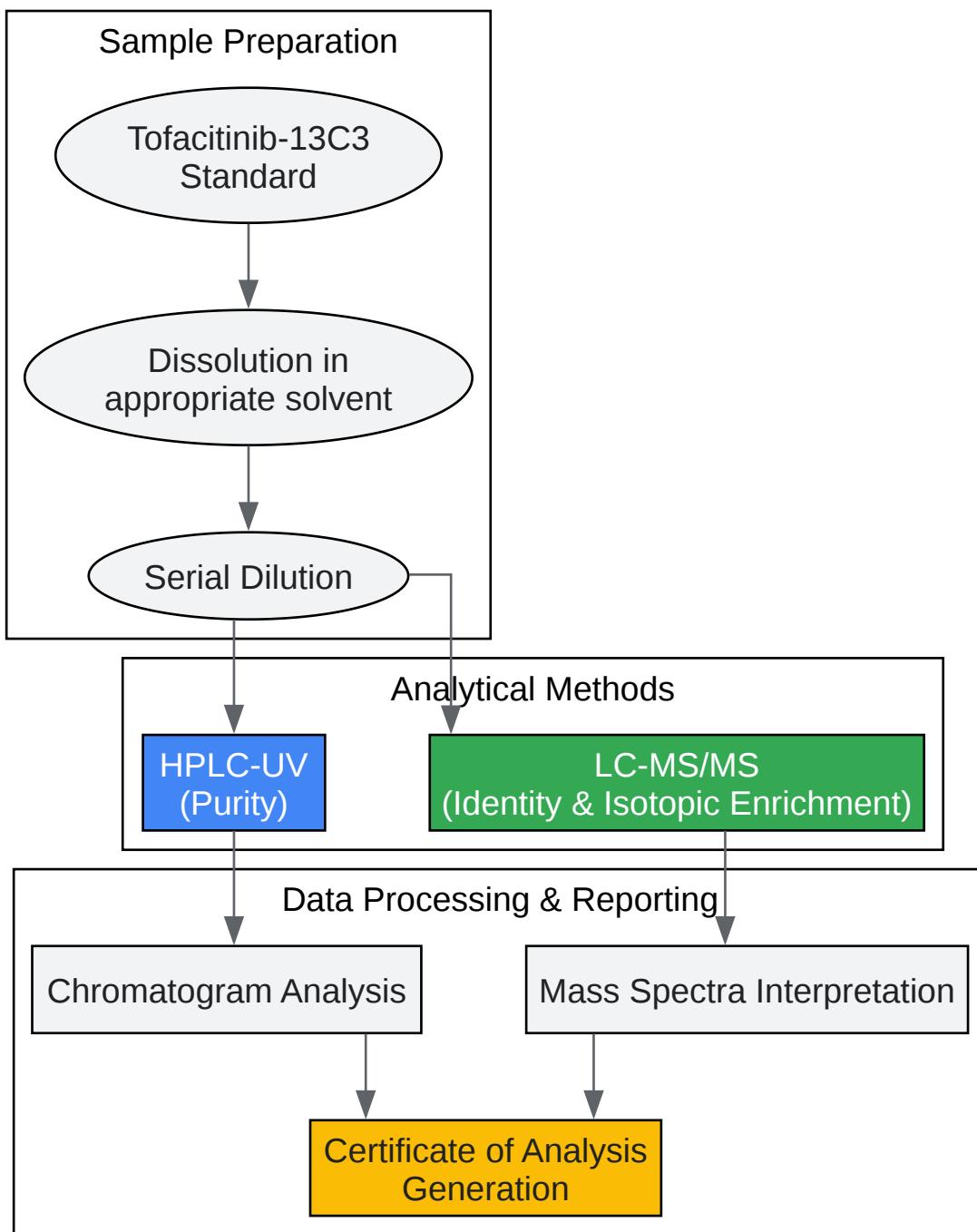
Objective: To determine the chemical purity of **Tofacitinib-13C3** and to identify and quantify any organic impurities.

### Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector (e.g., Agilent 1260 or Waters Alliance 2695 with a PDA detector).[1][2]
- Column: A reverse-phase C18 column (e.g., Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5  $\mu$ m).[1][2]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate monobasic) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 0.8 to 1.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for instance, 45°C.[1][2]
- Detection: UV detection at a wavelength of approximately 287 nm.
- Sample Preparation: A known concentration of **Tofacitinib-13C3** is dissolved in a suitable diluent (e.g., a mixture of water and methanol).
- Data Analysis: The peak area of **Tofacitinib-13C3** is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their relative retention times.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight and isotopic enrichment of **Tofacitinib-13C3**.

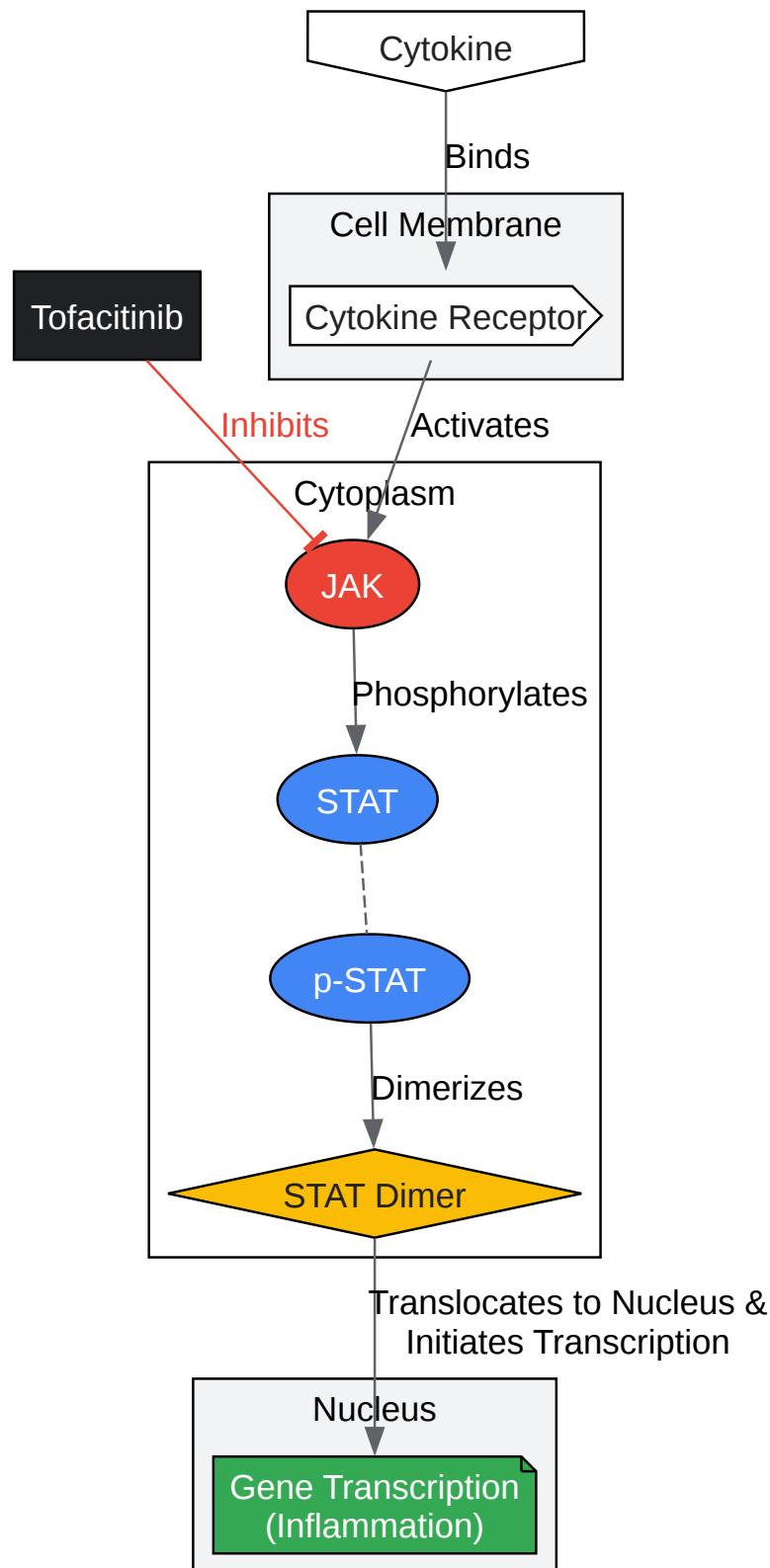

### Methodology:

- Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[3]
- Chromatographic Conditions: Similar to the HPLC method, but often with faster run times. A common column is a UPLC BEH C18 (50 x 2.1 mm, 1.7  $\mu$ m).[3] The mobile phase can consist of acetonitrile and 10.0 mM ammonium acetate.[3]

- Ionization: Positive electrospray ionization (ESI+).[3]
- Mass Analysis: The instrument is set to monitor for the precursor and product ions of Tofacitinib and its labeled analogue. For Tofacitinib, the transition is  $m/z$  313.3 → 149.2, and for **Tofacitinib-13C3**, it is  $m/z$  316.3 → 149.2.
- Data Analysis: The mass spectrum will confirm the presence of the  $[M+H]^+$  ion corresponding to the  $^{13}\text{C}_3$ -labeled Tofacitinib. The isotopic distribution and the mass shift from the unlabeled compound confirm the isotopic enrichment.

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the biological pathway of Tofacitinib and a typical experimental workflow for its analysis.




[Click to download full resolution via product page](#)

*Experimental workflow for **Tofacitinib-13C3** analysis.*

Tofacitinib functions as an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the

transduction of signals from various cytokines and growth factors, playing a key role in inflammation and immune response.



[Click to download full resolution via product page](#)

*Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.*

In conclusion, the rigorous analytical characterization of **Tofacitinib-13C3**, as documented in its Certificate of Analysis, is paramount for its use as a reliable internal standard in pharmacokinetic and other quantitative studies. The combination of chromatographic and mass spectrometric methods ensures the high purity and correct isotopic labeling necessary for accurate and reproducible results in drug development and research.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 2. emergingstandards.usp.org [emergingstandards.usp.org]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tofacitinib-13C3: A Technical Guide to its Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12415175#tofacitinib-13c3-certificate-of-analysis-and-purity>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)